molecular formula C17H16 B173045 Phenanthrene, 9-propyl- CAS No. 17024-03-2

Phenanthrene, 9-propyl-

Cat. No.: B173045
CAS No.: 17024-03-2
M. Wt: 220.31 g/mol
InChI Key: PIWHTUVAMGYSIC-UHFFFAOYSA-N
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Description

Phenanthrene, 9-propyl- is a derivative of Phenanthrene . It has a molecular formula of C17H16 and a molecular weight of 220.3089 . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings .


Synthesis Analysis

9-Hydroxyphenanthrene, an important derivative of phenanthrene, has been used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry . A novel synthetic route involving palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes was developed to streamline the synthesis of phenanthrenone .


Molecular Structure Analysis

The molecular structure of Phenanthrene, 9-propyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C17H16/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,2,7H2,1H3 .


Chemical Reactions Analysis

Phenanthrene undergoes various reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation . For instance, Phenanthrene reacts with chlorine in the presence of CCl4 at room temperature to give 9,10-dibromophenanthrene .


Physical and Chemical Properties Analysis

Phenanthrene, 9-propyl- has a molecular weight of 220.3089 . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) data .

Safety and Hazards

Phenanthrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and very toxic to aquatic life with long-lasting effects .

Future Directions

Phenanthrene and its derivatives have been used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry . The future research direction of 9-hydroxyphenanthrene includes the development of methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites .

Properties

IUPAC Name

9-propylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWHTUVAMGYSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168821
Record name Phenanthrene, 9-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17024-03-2
Record name 9-Propyl-phenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 9-propyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338483
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthrene, 9-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-PROPYL-PHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3X295MYZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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